2',3'-Epoxyindicolactone
Description
2',3'-Epoxyindicolactone is a naturally occurring lactone derivative first isolated from Murraya koenigii (curry leaf tree) . While its pharmacological profile remains understudied, preliminary research suggests it belongs to a broader class of furocoumarins and lactone derivatives, which are known for anti-inflammatory, antioxidant, and cytotoxic properties .
Properties
CAS No. |
312619-44-6 |
|---|---|
Molecular Formula |
C21H18O7 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
9-[[3-methyl-3-[(4-methyl-5-oxo-2H-furan-2-yl)methyl]oxiran-2-yl]methoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H18O7/c1-11-7-14(26-20(11)23)9-21(2)15(28-21)10-25-19-17-13(5-6-24-17)8-12-3-4-16(22)27-18(12)19/h3-8,14-15H,9-10H2,1-2H3 |
InChI Key |
CISFAPDYRQPRCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(OC1=O)CC2(C(O2)COC3=C4C(=CC5=C3OC=C5)C=CC(=O)O4)C |
Origin of Product |
United States |
Preparation Methods
2’,3’-Epoxyindicolactone can be synthesized through several methods. One of the primary methods involves isolating it from the seeds of Murraya koenigii. The seeds are subjected to extraction processes, and the compound is then purified using chromatographic techniques. The structure of 2’,3’-Epoxyindicolactone is confirmed through spectroscopic methods such as NMR and mass spectrometry .
In industrial settings, the production of 2’,3’-Epoxyindicolactone may involve large-scale extraction and purification processes. These methods are optimized to ensure high yield and purity of the compound, making it suitable for various research and application purposes .
Chemical Reactions Analysis
2’,3’-Epoxyindicolactone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2’,3’-Epoxyindicolactone may result in the formation of hydroxylated derivatives .
Scientific Research Applications
2’,3’-Epoxyindicolactone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of furocoumarin lactones and their derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2’,3’-Epoxyindicolactone involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. Additionally, it may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several bioactive natural products, including:
| Compound | Core Structure | Key Functional Groups | Natural Source | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2',3'-Epoxyindicolactone | Indole-lactone | Epoxy, lactone | Murraya koenigii | Not reported |
| Halocynthiaxanthin 3'-acetate | Carotenoid derivative | Epoxy, acetate, conjugated double bonds | Marine organisms (e.g., tunicates) | 366.1 |
| 8-geranyloxypsoralen | Furocoumarin | Geranyloxy, furanocoumarin | Clausena lansium | Not reported |
| 2-(cyclohex-2-enyloxy)-isoindole-1,3-dione | Isoindole-dione | Cyclohexenyloxy, isoindole | Synthetic | Not reported |
Key Observations :
- Epoxy Group : Shared with Halocynthiaxanthin 3'-acetate, this group enhances electrophilic reactivity, influencing interactions with biological targets such as enzymes or DNA .
- Lactone vs.
- Synthetic Analogues : The isoindole-dione derivative () lacks the lactone ring but shares a fused aromatic system, highlighting the role of ring strain in modulating bioactivity .
Bioactivity and Mechanisms
- Quercetin/Myricetin (): Flavonoids with well-documented antioxidant and anti-inflammatory effects via NF-κB and MAPK pathway modulation. Unlike 2',3'-Epoxyindicolactone, these lack epoxy groups but exhibit higher solubility due to hydroxylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
